4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with fluoro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and 3-methoxybenzoic acid.
Suzuki-Miyaura Cross-Coupling Reaction: The key step involves a Suzuki-Miyaura cross-coupling reaction between 5-fluoro-2-methoxyphenylboronic acid and 3-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-(2-Methoxyphenyl)-3-methoxybenzoic acid.
Substitution: Formation of 4-(5-Amino-2-methoxyphenyl)-3-methoxybenzoic acid or 4-(5-Thio-2-methoxyphenyl)-3-methoxybenzoic acid.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Electronic Properties: In materials science, its electronic properties are utilized to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the benzoic acid moiety.
5-Fluoro-2-methoxybenzoic acid: Similar but lacks the additional methoxy group on the benzoic acid ring.
4-Methoxyphenylboronic acid: Similar but lacks the fluoro group.
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-6-4-10(16)8-12(13)11-5-3-9(15(17)18)7-14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDWHSMUTVMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690215 |
Source
|
Record name | 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-72-9 |
Source
|
Record name | 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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